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Lerociclib + Fulvestrant: Phase lll Clinical Data

The LEONARDA-1 trial demonstrates that lerociclib combined with fulvestrant is a highly effective

regimen for HR+/HER2- locally advanced or metastatic breast cancer patients who progressed on prior

endocrine therapy [1] [2].

Efficacy Endpoints [1] [3] [2]

Endpoint

Lerociclib +
Fulvestrant

Placebo +
Fulvestrant

Hazard Ratio (HR) / p-
value

Investigator-assessed Median 11.07 months 5.49 months HR: 0.451 (95% CI:

PFS (Primary Endpoint) 0.311-0.656); p =
0.000016

BICR-assessed Median PFS Not Specified Not Specified HR: 0.353 (95% CI:
0.228-0.547); p =
0.000002

Objective Response Rate 23.4% 8.7%

(ORR)
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. Lerociclib + Placebo + Hazard Ratio (HR) / p-

Endpoint
Fulvestrant Fulvestrant value

ORR (patients with measurable 26.9% 9.9%
disease)
Disease Control Rate (DCR) 81.8% 71.0%
Clinical Benefit Rate (CBR) 48.2% Not Specified
Overall Survival (OS) at data Immature Immature HR: 0.630 (95% CI:
cut-off 0.267-1.484)

PFS benefit was consistent across key subgroups, including patients with primary endocrine resistance, liver

metastases, and multiple metastatic sites [3] [2].

Safety Profile [3] [2] The safety profile of lerociclib is favorable and differentiated. The most common

adverse events (AEs) are hematological, with low rates of key non-hematological AEs.

Safety Aspect Incidence (Lerociclib + Fulvestrant)

Most Common Grade 3/4 AEs Hematological toxicities (neutropenia, leukopenia)
Grade 3/4 Neutropenia 46.7%

Grade 4 Neutropenia 5.1%

Febrile Neutropenia 0%

Grade 3/4 Diarrhea 0%

Venous Thromboembolism (VTE) 0%

Treatment Discontinuation due to AE 0.7%

Preclinical Rationale for Lerociclib + Oral SERD G1T48
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Research indicates strong synergy between lerociclib and the oral Selective Estrogen Receptor Degrader

(SERD) G1T48 (rintodestrant) [4].

Key Experimental Findings and Methodologies

¢ In Vitro Models: G1T48 was evaluated in ER-positive breast cancer cell lines (e.g., MCF7). It
potently inhibited estrogen-mediated transcription and proliferation, with efficacy similar to fulvestrant
[4].
¢ Mechanism of Action Assays:
o In-Cell Western Assays: Showed that G1T48 effectively downregulates ER protein levels,
classifying it as a pure antiestrogen and SERD [4].
o Radioligand Binding Assays: Demonstrated that G1T48 competitively displaces estradiol
from the ER with greater potency than fulvestrant [4].
o Real-time PCR: Confirmed suppression of classic ER target genes (e.g., TFF1) [4].
¢ In Vivo Xenograft Models: The combination of G1T48 and lerociclib showed robust antitumor
activity in xenograft models, including those resistant to tamoxifen and estrogen deprivation. The
combination was more effective than either agent alone in patient-derived xenograft models [4].

Signaling Pathway & Experimental Workflow

The diagram below illustrates the core mechanistic rationale and high-level workflow for evaluating the

lerociclib + SERD combination.
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Future Directions in Combination Therapy

The field is evolving towards next-generation endocrine agents. Oral SERDs are emerging as a promising,
more convenient alternative to intramuscular fulvestrant [5]. Clinical trials are actively exploring
combinations of oral SERDs with CDK4/6 inhibitors to overcome resistance and improve outcomes [5]
[6]. Furthermore, novel agents like PROTAC:s (e.g., vepdegestrant), which degrade the estrogen receptor via

a different mechanism, represent the next frontier and are also being investigated in combination strategies

[6].

This integrated approach—spanning validated clinical regimens, promising preclinical combinations, and

novel mechanisms—highlights a robust strategy for targeting HR+ breast cancer.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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combination]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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